molecular formula C23H22N2O3 B4679805 N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide

N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide

Cat. No. B4679805
M. Wt: 374.4 g/mol
InChI Key: KEFNRADWHATSOH-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide, also known as FMOC-Lys(Mtt)-OH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a building block in the synthesis of peptides and proteins, and its unique structure allows it to be easily incorporated into various biological systems.

Mechanism of Action

The mechanism of action of N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide(Mtt)-OH is not well understood, but it is believed to act as a nucleophile in peptide synthesis reactions. The FMOC group protects the amine group of lysine, allowing for selective deprotection and subsequent coupling with other amino acids. The Mtt group protects the side chain amine of lysine, preventing unwanted reactions during peptide synthesis. The unique structure of this compound(Mtt)-OH allows for selective and efficient peptide synthesis, making it a valuable tool in the field of scientific research.
Biochemical and Physiological Effects:
This compound(Mtt)-OH does not have any direct biochemical or physiological effects, as it is primarily used as a building block in peptide synthesis. However, the peptides and proteins synthesized using this compound(Mtt)-OH may have a wide range of biochemical and physiological effects, depending on their structure and function. These effects can be studied using various biochemical and physiological assays, making this compound(Mtt)-OH an important tool in the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide(Mtt)-OH has several advantages for lab experiments, including its high purity and yield, ease of use, and versatility in peptide synthesis. However, there are also some limitations to using this compound(Mtt)-OH in lab experiments. For example, the synthesis method can be time-consuming and requires specialized equipment and expertise. Additionally, the cost of this compound(Mtt)-OH can be high, which may limit its use in some labs.

Future Directions

There are several future directions for the use of N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide(Mtt)-OH in scientific research. One direction is the development of new and improved synthesis methods for this compound(Mtt)-OH, which could increase its yield and purity and reduce its cost. Another direction is the use of this compound(Mtt)-OH in the development of new drugs and therapies, particularly in the field of cancer research. This compound(Mtt)-OH could be used to modify the properties of existing peptides and proteins for improved efficacy and specificity. Finally, this compound(Mtt)-OH could be used in the development of new biomaterials and drug delivery systems, which could have a wide range of applications in medicine and biotechnology.
Conclusion:
This compound(Mtt)-OH is a valuable tool in the field of scientific research, particularly in the synthesis of peptides and proteins. Its unique structure allows for easy incorporation into various biological systems, making it an ideal tool for studying the structure and function of peptides and proteins. This compound(Mtt)-OH has several advantages for lab experiments, including its high purity and yield, ease of use, and versatility in peptide synthesis. However, there are also some limitations to using this compound(Mtt)-OH in lab experiments, such as the time-consuming synthesis method and high cost. Despite these limitations, this compound(Mtt)-OH has a wide range of applications in scientific research and holds great potential for the development of new drugs and therapies.

Scientific Research Applications

N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide(Mtt)-OH is widely used in the field of scientific research, particularly in the synthesis of peptides and proteins. This compound is used as a building block to introduce lysine residues into peptides and proteins. The unique structure of this compound(Mtt)-OH allows for easy incorporation into various biological systems, making it an ideal tool for studying the structure and function of peptides and proteins. This compound(Mtt)-OH is also used in the development of new drugs and therapies, as it can be used to modify the properties of peptides and proteins for improved efficacy and specificity.

properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-[(4-methylphenyl)methylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-16-5-9-18(10-6-16)15-24-23(27)21(14-20-4-3-13-28-20)25-22(26)19-11-7-17(2)8-12-19/h3-14H,15H2,1-2H3,(H,24,27)(H,25,26)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFNRADWHATSOH-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide
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N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide
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N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide
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N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide
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N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide
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N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide

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